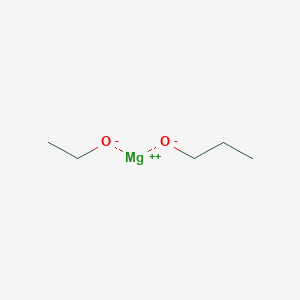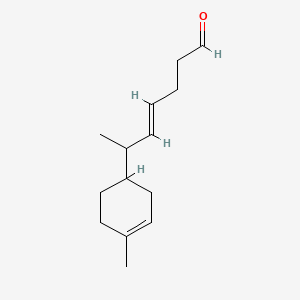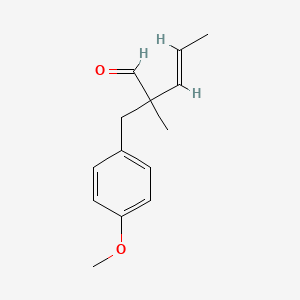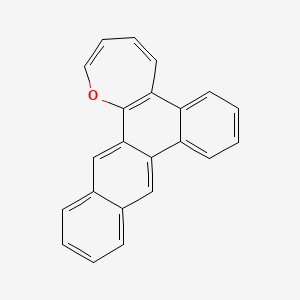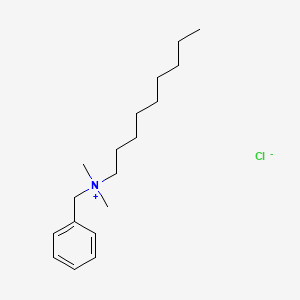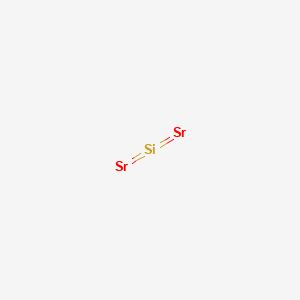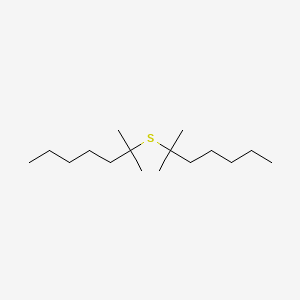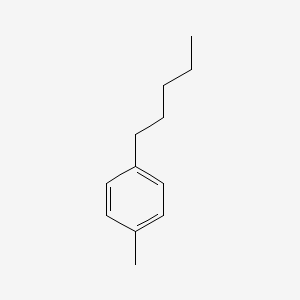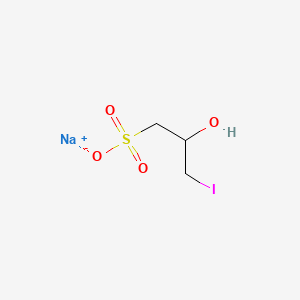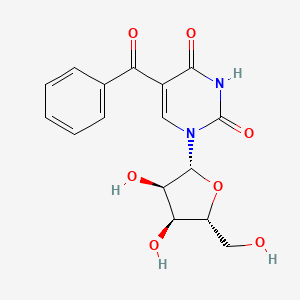
5-Benzoyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyluridine is a modified nucleoside derived from uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyluridine typically involves the benzoylation of uridine. One common method includes the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzoyluridine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 5-hydroxyuridine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 5-Hydroxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Benzoyluridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in modifying RNA and DNA structures, potentially affecting gene expression and regulation.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of 5-Benzoyluridine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid functions. The benzoyl group can affect the stability and conformation of nucleic acids, potentially leading to disruptions in replication and transcription processes. This interference can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
5-Methyluridine: Similar structure but with a methyl group at the 5-position instead of a benzoyl group.
5-Fluorouridine: Contains a fluorine atom at the 5-position, widely used as an anticancer agent.
5-Hydroxyuridine: Has a hydroxyl group at the 5-position, known for its role in RNA modification.
Uniqueness of 5-Benzoyluridine: The presence of the benzoyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with proteins and enzymes. These properties make it a valuable tool in biochemical research and a promising candidate for therapeutic applications.
Propiedades
Número CAS |
85372-91-4 |
|---|---|
Fórmula molecular |
C16H16N2O7 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
5-benzoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O7/c19-7-10-12(21)13(22)15(25-10)18-6-9(14(23)17-16(18)24)11(20)8-4-2-1-3-5-8/h1-6,10,12-13,15,19,21-22H,7H2,(H,17,23,24)/t10-,12-,13-,15-/m1/s1 |
Clave InChI |
ANFJQBUYDIHRPP-BPGGGUHBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




